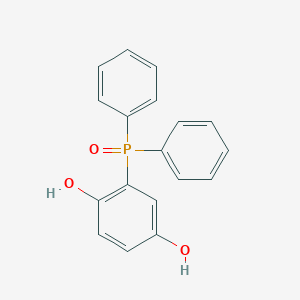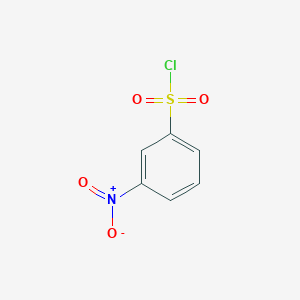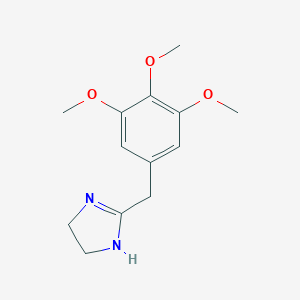
Phedrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylhydrazine (Phedrazine) is a chemical compound that has been widely used in scientific research for over a century. It is a colorless to pale yellow liquid with a strong odor and is highly reactive with other chemicals. Phedrazine has been used in various scientific applications, including the synthesis of pharmaceuticals, dyes, and explosives.
Mecanismo De Acción
Phedrazine is a highly reactive chemical compound that can react with a variety of other chemicals. It is a strong reducing agent and can react with oxidizing agents, such as nitric acid, to form various products. Phedrazine can also react with aldehydes and ketones to form hydrazones, which are useful intermediates in the synthesis of pharmaceuticals and other organic compounds.
Efectos Bioquímicos Y Fisiológicos
Phedrazine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to DNA damage and cell death. Phedrazine has also been shown to have mutagenic and carcinogenic effects in animal studies. Additionally, Phedrazine has been shown to have neurotoxic effects, which can lead to central nervous system dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phedrazine has several advantages for use in lab experiments. It is a highly reactive chemical compound that can be used as a reagent in a variety of chemical reactions. Additionally, it is relatively inexpensive and readily available. However, Phedrazine has several limitations for use in lab experiments. It is a highly toxic chemical compound that can be hazardous to handle. Additionally, it can react violently with other chemicals, which can lead to dangerous situations.
Direcciones Futuras
For the use of Phedrazine in scientific research include the synthesis of novel antitumor agents, the development of new azo dyes, and the development of new explosives.
Métodos De Síntesis
Phedrazine can be synthesized through several methods, including the reaction of hydrazine with benzene, the reaction of hydrazine with aniline, and the reaction of hydrazine with phenylhydrazine. The most commonly used method for the synthesis of Phedrazine is the reaction of hydrazine with benzene. The reaction is exothermic and requires careful control of temperature and pressure.
Aplicaciones Científicas De Investigación
Phedrazine has been used in various scientific research applications, including the synthesis of pharmaceuticals, dyes, and explosives. It has been used as a reagent in the synthesis of antitumor agents, such as pyrazoloacridine and pyrazolopyrimidines. Phedrazine has also been used as a starting material for the synthesis of azo dyes, which are widely used in the textile industry. Additionally, Phedrazine has been used in the synthesis of explosives, such as hexanitrostilbene.
Propiedades
Número CAS |
101-30-4 |
|---|---|
Nombre del producto |
Phedrazine |
Fórmula molecular |
C13H18N2O3 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
2-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H18N2O3/c1-16-10-6-9(8-12-14-4-5-15-12)7-11(17-2)13(10)18-3/h6-7H,4-5,8H2,1-3H3,(H,14,15) |
Clave InChI |
XJNCXQWJMJWBEJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=NCCN2 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CC2=NCCN2 |
Otros números CAS |
101-30-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




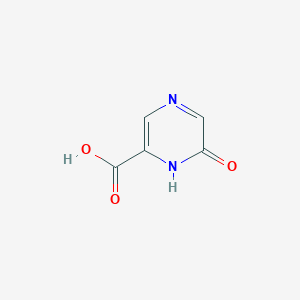
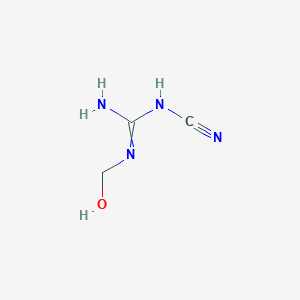
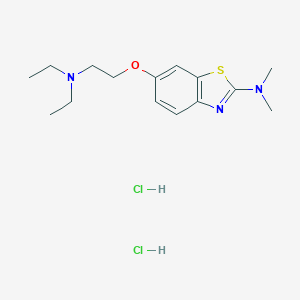
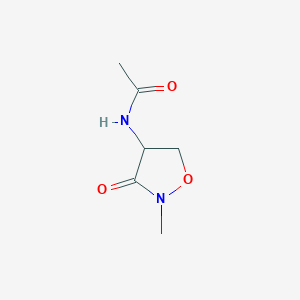
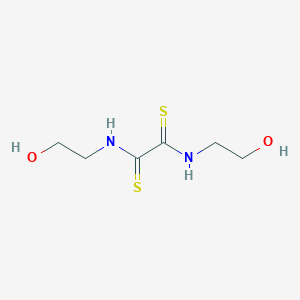
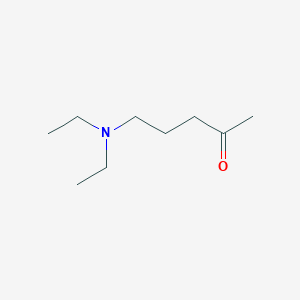
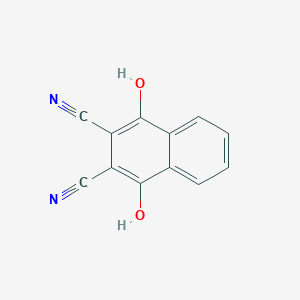
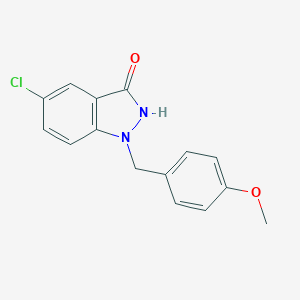
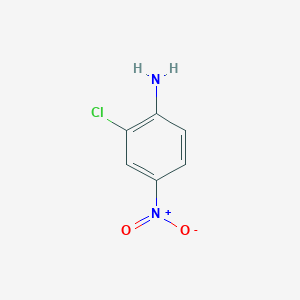
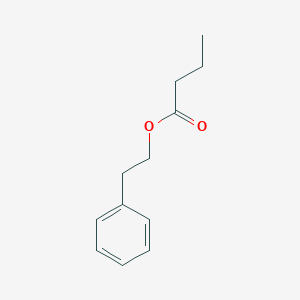
![[Methoxy(phenyl)methyl]benzene](/img/structure/B86198.png)
